molecular formula C13H11ClF3NO2 B8567025 4H-3,1-Benzoxazin-4-one, 2-(1-chlorobutyl)-8-(trifluoromethyl)- CAS No. 89441-15-6

4H-3,1-Benzoxazin-4-one, 2-(1-chlorobutyl)-8-(trifluoromethyl)-

Cat. No. B8567025
M. Wt: 305.68 g/mol
InChI Key: QANSRESFJCRSIJ-UHFFFAOYSA-N
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Patent
US04736033

Procedure details

A mixture of 10.25 g of 2-amino-3-trifluoromethylbenzoic acid, 20 ml of toluene and 20.3 g of 2-chlorohexanoic acid chloride [prepared according to J. Org. CHem., Vol. 40 (1975), p. 23420] was refluxed for one hour and then toluene and excess acid chloride were removed by distillation. The residue was chromatographed over silica gel and eluted with methylene chloride and then by chromatography under pressure. Elution with a 1-1 ethyl acetate-petroleum ether (b.p.=60°-80° C.) mixture yielded 8.4 g of 2-(1-chlorobutyl)-8-trifluoromethyl-4H-3,1-benzoxazine-4-one in the form of an oil which was used as is for the next step.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:15][CH:16]([CH2:20][CH2:21][CH2:22]C)[C:17](Cl)=O>C1(C)C=CC=CC=1>[Cl:15][CH:16]([C:17]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11]([F:12])([F:13])[F:14])[C:2]=2[N:1]=1)[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
10.25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1C(F)(F)F
Name
Quantity
20.3 g
Type
reactant
Smiles
ClC(C(=O)Cl)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
toluene and excess acid chloride were removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
eluted with methylene chloride
WASH
Type
WASH
Details
Elution with a 1-1 ethyl acetate-petroleum ether (b.p.=60°-80° C.) mixture

Outcomes

Product
Name
Type
product
Smiles
ClC(CCC)C1=NC2=C(C(O1)=O)C=CC=C2C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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